

# A Comparative Analysis of Erucyl Alcohol Data from PubChem and NIST Databases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 13-Docosen-1-ol, (13Z)-

Cat. No.: B15156993

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For researchers, scientists, and professionals in drug development, accessing accurate and comprehensive chemical data is paramount. This guide provides a detailed comparison of the information available for Erucyl alcohol in two prominent chemical databases: PubChem and the National Institute of Standards and Technology (NIST) database. By cross-referencing these databases, researchers can obtain a more complete and verified profile of this long-chain fatty alcohol.

## Quantitative Data Comparison

A summary of the key quantitative data for Erucyl alcohol from both PubChem and NIST is presented below. This allows for a direct comparison of the physicochemical properties available in each database.

Property	PubChem Data	NIST Data
PubChem CID	5354168[1]	-
CAS Number	629-98-1[2]	629-98-1
Molecular Formula	C22H44O[2]	C22H44O
Molecular Weight	324.6 g/mol (Computed)[2]	324.5842 g/mol
Melting Point	33-35 °C[3]	Not directly provided
Boiling Point	225 °C at 5 mmHg[4]	Not directly provided
Kovats Retention Index	2466.5 (Semi-standard non-polar)[2]	Data available for Gas Chromatography
Spectroscopic Data	Links to 1H NMR and IR spectra[2]	Primarily Mass Spectrometry data

## Experimental Protocols

The following sections detail generalized experimental methodologies that are typically employed to determine the key physicochemical and spectroscopic properties of long-chain alcohols like Erucyl alcohol.

### Melting Point Determination

The melting point of a solid compound like Erucyl alcohol is a crucial indicator of its purity. A common and effective method for its determination is the capillary melting point technique.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry Erucyl alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

## Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a long-chain alcohol like Erucyl alcohol, it is often derivatized to a more volatile form, such as its trimethylsilyl (TMS) ether or fatty acid methyl ester (FAME), prior to analysis.

Methodology for FAME Analysis:

- **Derivatization:** Erucyl alcohol is converted to its corresponding methyl ester through a process called transesterification. This is typically achieved by reacting the alcohol with a reagent like methanolic HCl or boron trifluoride in methanol.
- **Injection:** A small volume of the FAME sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation of different components is based on their differential partitioning between the mobile and stationary phases.
- **Detection:** As the separated components exit the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
- **Analysis:** The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparing it to known standards. The peak area provides quantitative information about the amount of the compound present. The NIST database contains extensive mass spectral data that can be used for the identification of compounds separated by GC-MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

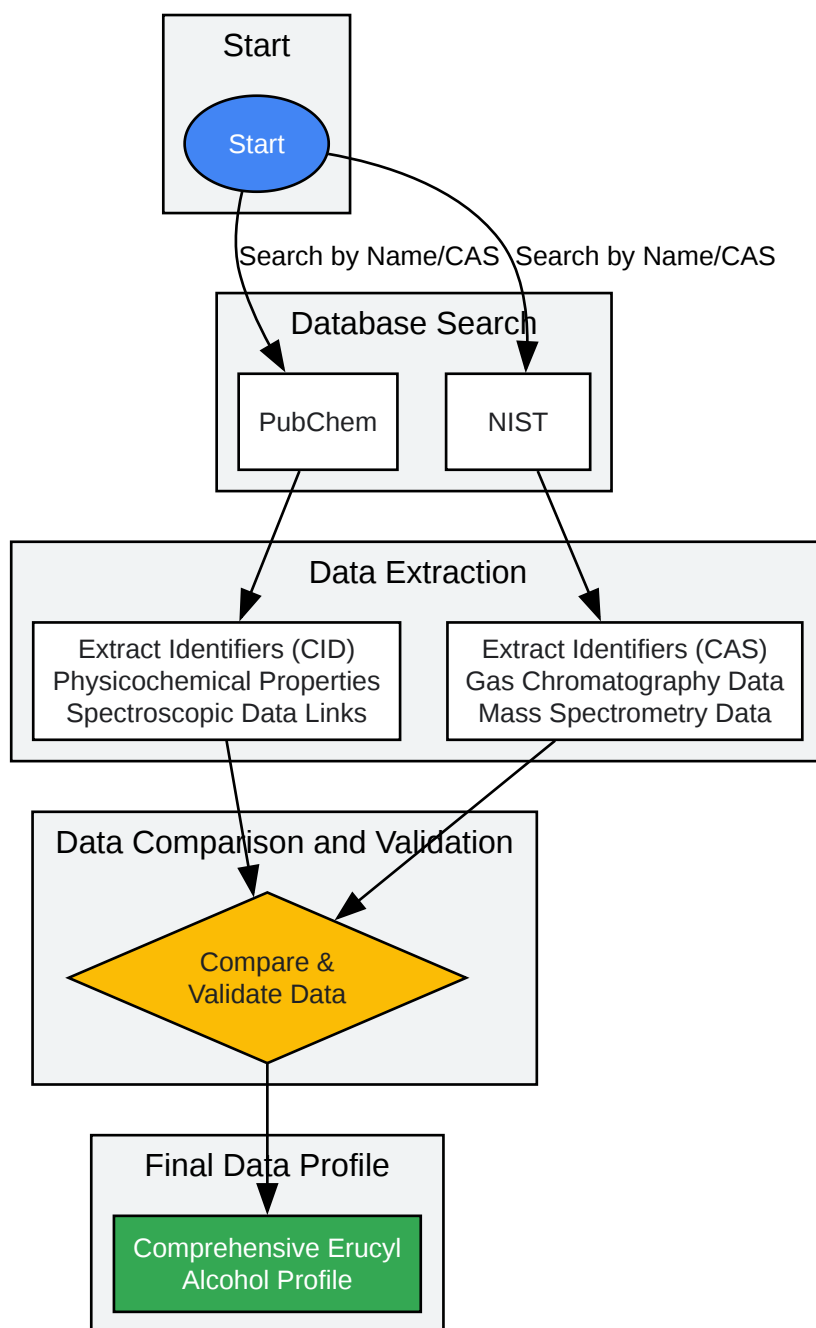
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are valuable for characterizing Erucyl alcohol.

Methodology:

- **Sample Preparation:** A small amount of Erucyl alcohol is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Data Acquisition:** The sample is placed in a strong magnetic field within the NMR spectrometer, and radiofrequency pulses are applied. The resulting signals are detected and processed to generate the NMR spectrum.
- **Spectral Interpretation:**
  - $^1\text{H}$  NMR: The chemical shifts, integration (peak areas), and splitting patterns of the proton signals provide information about the different types of protons and their connectivity in the molecule. For Erucyl alcohol, specific signals would be expected for the protons on the carbon bearing the hydroxyl group, the vinylic protons of the double bond, the allylic protons, and the aliphatic chain protons.
  - $^{13}\text{C}$  NMR: The spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their chemical environment. For Erucyl alcohol, characteristic shifts would be observed for the carbon attached to the hydroxyl group, the  $\text{sp}^2$  carbons of the double bond, and the various  $\text{sp}^3$  carbons of the long alkyl chain.

## Logical Workflow for Cross-Referencing Chemical Data

The following diagram illustrates a logical workflow for researchers to effectively cross-reference chemical data between the PubChem and NIST databases.



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Caption: Workflow for cross-referencing chemical data.

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## References

- 1. Erucyl alcohol | C<sub>22</sub>H<sub>44</sub>O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erucyl alcohol | C<sub>22</sub>H<sub>44</sub>O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)